![molecular formula C20H21FN2O3 B4664259 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4664259.png)
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that was first synthesized in 2012. It belongs to the class of indole-derived synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. FUB-PB22 has gained popularity among recreational drug users due to its potent psychoactive effects. However, it has also been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide acts on the endocannabinoid system, which is a complex signaling system that regulates many physiological processes in the body. Specifically, it binds to cannabinoid receptors CB1 and CB2, which are found in the brain, immune system, and other tissues. By activating these receptors, 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide produces a range of effects, including euphoria, relaxation, and analgesia.
Biochemical and physiological effects:
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has a range of biochemical and physiological effects. It has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that regulate mood and behavior. 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide also increases the release of endogenous opioids, which are natural painkillers produced by the body. These effects contribute to the drug's psychoactive and analgesic properties.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent agonist of CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide is also highly selective for these receptors, which reduces the risk of off-target effects. However, 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has several limitations for lab experiments. It is a synthetic compound that does not occur naturally in the body, which limits its relevance to physiological processes. Additionally, 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has a high potential for abuse and is not approved for use in humans.
Future Directions
There are several future directions for research on 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide. One area of interest is its potential use in cancer therapy. Further studies are needed to determine its mechanism of action and efficacy in vivo. Another area of interest is its potential as a tool for studying the endocannabinoid system. More research is needed to fully understand the effects of 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide on CB1 and CB2 receptors and their downstream signaling pathways. Finally, there is a need for more research on the safety and toxicity of 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide, particularly in light of its potential for abuse.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects in animal models. 1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)-4-piperidinecarboxamide has also been studied for its potential use in cancer therapy. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. However, more research is needed to fully understand its mechanism of action and potential therapeutic benefits.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c1-26-18-9-5-4-8-17(18)22-19(24)14-10-12-23(13-11-14)20(25)15-6-2-3-7-16(15)21/h2-9,14H,10-13H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECUXYLUFCLBOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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